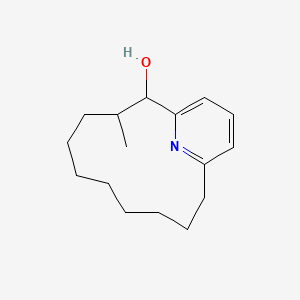
Hydroxymuscopyridine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Hydroxymuscopyridine B is not well-documented, likely due to its rarity and the complexity of its extraction from natural sources. The production process would involve large-scale extraction and purification techniques, possibly utilizing advanced chromatographic methods to isolate the compound from musk.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxymuscopyridine B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The specific reagents and conditions for these reactions are not well-documented. general reagents for oxidation might include potassium permanganate or chromium trioxide, while reduction might involve hydrogen gas with a palladium catalyst. Substitution reactions could involve various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a model compound for studying the chemical properties and reactions of pyridine derivatives.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: It may have potential as a bioactive compound in drug development.
Industry: It could be used in the fragrance industry due to its origin from musk.
Mécanisme D'action
The mechanism of action of Hydroxymuscopyridine B is not well-understood. it is likely to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its exact mechanism of action and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Hydroxymuscopyridine B can be compared with other similar compounds, such as Hydroxymuscopyridine A, which is also isolated from musk . Both compounds share a similar structural framework but differ in their specific functional groups. This uniqueness makes this compound an interesting subject for further research.
List of Similar Compounds
- Hydroxymuscopyridine A
- Other pyridine derivatives found in musk
Propriétés
Numéro CAS |
89368-40-1 |
|---|---|
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-2-ol |
InChI |
InChI=1S/C16H25NO/c1-13-9-6-4-2-3-5-7-10-14-11-8-12-15(17-14)16(13)18/h8,11-13,16,18H,2-7,9-10H2,1H3 |
Clé InChI |
XEKNCTZVXNUNGM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCCCCC2=NC(=CC=C2)C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















